Methyl 3-bromo-2-methoxy-2-methylpropanoate
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Overview
Description
Methyl 3-bromo-2-methoxy-2-methylpropanoate is an organic compound with the molecular formula C6H11BrO3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a propanoate backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-methoxy-2-methylpropanoate can be synthesized through several methods. One common method involves the bromination of methyl 2-methoxy-2-methylpropanoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-methoxy-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group or further oxidize it to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, nitriles, and amines.
Reduction: Products include alcohols and alkanes.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-2-methoxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-methoxy-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy group can participate in various transformations, including oxidation and reduction, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-2-methylpropanoate: Similar structure but lacks the methoxy group.
Methyl 3-bromo-2-(bromomethyl)propanoate: Contains an additional bromine atom, leading to different reactivity.
Methyl 2-methoxy-2-methylpropanoate: Lacks the bromine atom, resulting in different chemical behavior.
Uniqueness
Methyl 3-bromo-2-methoxy-2-methylpropanoate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and scientific research, making it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 3-bromo-2-methoxy-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-6(4-7,10-3)5(8)9-2/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRKSKBRKHOZCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555237 |
Source
|
Record name | Methyl 3-bromo-2-methoxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82270-54-0 |
Source
|
Record name | Methyl 3-bromo-2-methoxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-bromo-2-methoxy-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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